rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,2]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-d][1,2]thiazole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and reactivity.
Uniqueness
What sets rac-(3aR,6aS)-hexahydro-2H-1lambda6-pyrrolo[3,4-d][1,2]thiazole-1,1-dione apart is its specific stereochemistry and the presence of the 1,1-dioxide group
Properties
IUPAC Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c8-10(9)5-3-6-1-4(5)2-7-10/h4-7H,1-3H2/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHHQKAZGVTHU-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNS(=O)(=O)C2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNS(=O)(=O)[C@H]2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.